(3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
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Overview
Description
(3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate: is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral starting materials, which are often derived from natural sources or synthesized through enantioselective methods.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, which can be achieved using various reagents and catalysts.
Introduction of Functional Groups: The hydroxyl and vinyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure the correct regio- and stereochemistry.
Final Coupling: The benzyl group is introduced through a coupling reaction, often using benzyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The vinyl group can be reduced to form an alkyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its unique structure allows it to interact with specific biological targets, making it useful in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and vinyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-tert-butyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
- (3S,4R)-methyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate has a unique benzyl group that enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins. This makes it particularly useful in drug design and development.
Properties
IUPAC Name |
benzyl (3R,4S)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBGBXZQCEZPR-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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